molecular formula C8H18F4Si2 B12544622 Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- CAS No. 155166-10-2

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-

Cat. No.: B12544622
CAS No.: 155166-10-2
M. Wt: 246.39 g/mol
InChI Key: VRHPGWBLXTZJQR-UHFFFAOYSA-N
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Description

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is a silicon-based compound characterized by the presence of two silicon atoms bonded to four fluorine atoms and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- typically involves the reaction of silicon-based precursors with fluorinating agents under controlled conditions. One common method involves the use of tert-butylsilane and a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).

    Reduction: Silanes (R3SiH).

    Substitution: Halogenated silanes (R3SiX, where X is a halogen).

Scientific Research Applications

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its potential in imaging and diagnostic applications.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
  • Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-

Uniqueness

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its methyl or phenyl counterparts. The fluorine atoms also enhance the compound’s potential for use in various high-tech applications.

Properties

CAS No.

155166-10-2

Molecular Formula

C8H18F4Si2

Molecular Weight

246.39 g/mol

IUPAC Name

tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3

InChI Key

VRHPGWBLXTZJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F

Origin of Product

United States

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